molecular formula C12H11ClN2O2 B8356157 Ethyl 4-chloro-2-methyl-1,8-naphthyridine-3-carboxylate

Ethyl 4-chloro-2-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B8356157
M. Wt: 250.68 g/mol
InChI Key: CEXLHQKMNKYZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-2-methyl-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 4-chloro-2-methyl-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-3-17-12(16)9-7(2)15-11-8(10(9)13)5-4-6-14-11/h4-6H,3H2,1-2H3

InChI Key

CEXLHQKMNKYZRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (5.18 mg, 2.23 mmol) was dissolved in POCl3. The mixture was heated to 100° C. for 1.0 h. The mixture was allowed to cool and then it was carefully poured into ice-water (250 ml). The mixture was neutralized with solid NaOH. The product was extracted with EtOAc. The combined organic extracts were dried (MgSO4), filtered and concentrated. Purification was done by flash chromatography (CH2Cl2/MeOH 97:3→96:4) giving 531 mg (95%) of the title compound.
Name
Ethyl 2-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Quantity
5.18 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

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